molecular formula C6H9NO2S2 B12591529 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- CAS No. 501675-37-2

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-

Cat. No.: B12591529
CAS No.: 501675-37-2
M. Wt: 191.3 g/mol
InChI Key: QGRDOCYSQNMAMH-BYPYZUCNSA-N
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Description

1,2,4-Dithiazolidine-3,5-dione (Dts) is a sulfur-containing heterocyclic compound characterized by a five-membered ring with two sulfur atoms and two carbonyl groups. The specific derivative 4-[(1S)-1-methylpropyl]-1,2,4-dithiazolidine-3,5-dione features an N-alkyl substituent—a chiral (1S)-1-methylpropyl group—introduced via N-alkylation of the parent Dts core.

The parent Dts framework is synthesized through reactions involving chlorocarbonylsulfenyl chloride and bis(trimethylsilyl)urea, yielding a stable heterocycle with applications in peptide synthesis as a protecting group for amines (e.g., Dts-glycine) . The alkylated derivative discussed here represents a structurally tailored variant, likely designed to optimize solubility, stability, or regioselectivity in synthetic pathways.

Properties

CAS No.

501675-37-2

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

4-[(2S)-butan-2-yl]-1,2,4-dithiazolidine-3,5-dione

InChI

InChI=1S/C6H9NO2S2/c1-3-4(2)7-5(8)10-11-6(7)9/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

QGRDOCYSQNMAMH-BYPYZUCNSA-N

Isomeric SMILES

CC[C@H](C)N1C(=O)SSC1=O

Canonical SMILES

CCC(C)N1C(=O)SSC1=O

Origin of Product

United States

Preparation Methods

Reaction of Ethyl Thiocarbonate and Chlorocarbonylsulfenyl Chloride

One of the most straightforward methods involves the reaction of ethyl thiocarbonate with chlorocarbonylsulfenyl chloride. The overall reaction can be summarized as follows:

$$
\text{2 ClSC(O)Cl + C}2\text{H}5\text{OC(S)Cl} \rightarrow \text{S}2(\text{CO})(\text{COC}2\text{H}_5)\text{N}
$$

This intermediate is then treated with hot hydrochloric acid to yield the final product:

$$
\text{S}2(\text{CO})(\text{COC}2\text{H}5)\text{N} + \text{HCl} \rightarrow \text{S}2(\text{CO})2\text{NH} + \text{C}2\text{H}_5\text{Cl}
$$

This method is efficient and yields high purity of the desired dithiazolidine derivative.

The N-alkylation of the dithiazolidine derivative allows for the introduction of various alkyl groups. The general reaction can be represented as follows:

$$
\text{S}2(\text{CO})2\text{NH} + \text{R-X} + \text{(C}2\text{H}5)3\text{N} \rightarrow \text{S}2(\text{CO})2\text{NR} + \text{(C}2\text{H}5)3\text{NHCl}
$$

In this reaction, R represents various alkyl groups introduced via alkyl halides (X). This method allows for the customization of the compound's properties and reactivity.

Use of Bis(Chlorocarbonyl)Disulfane

Another innovative approach involves using bis(chlorocarbonyl)disulfane as a reagent. This method provides a one-step synthesis route for generating dithiazolidine derivatives from primary amines:

$$
\text{R-NH}2 + \text{bis(ClCO)}2\text{-S-S-C(O)Cl} \rightarrow \text{Dithiazolidine Derivative}
$$

This method has been noted for its efficiency in producing derivatives that serve as protecting groups in peptide synthesis.

Solid-Phase Synthesis

Recent advancements have introduced solid-phase synthesis techniques for preparing 1,2,4-dithiazolidine derivatives. This method utilizes solid supports to facilitate reactions and improve yields while simplifying purification processes. The sequence typically involves:

  • Attachment of a thiourea or similar precursor to a solid support.

  • Reaction with appropriate reagents to form the dithiazolidine ring.

  • Cleavage from the support to yield the desired product.

  • Data Summary

The following table summarizes key preparation methods along with their respective yields and conditions where applicable.

Method Reagents Conditions Yield
Reaction with Ethyl Thiocarbonate Ethyl thiocarbonate, chlorocarbonylsulfenyl chloride Hot HCl treatment High
N-Alkylation Dithiazolidine derivative, alkyl halide Base (e.g., triethylamine) Variable
Use of Bis(Chlorocarbonyl)Disulfane Bis(chlorocarbonyl)disulfane Ambient conditions Moderate
Solid-Phase Synthesis Thiourea precursor Solid support High

The preparation of 1,2,4-dithiazolidine-3,5-dione, particularly the derivative 4-[(1S)-1-methylpropyl]-, can be achieved through various synthetic routes that offer flexibility in terms of functionalization and scalability. Each method presents unique advantages and potential applications in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

Nucleophilic Substitution Reactions
1,2,4-Dithiazolidine-3,5-dione serves as a versatile building block in nucleophilic substitution reactions. Its ability to undergo alkylation reactions allows for the synthesis of various derivatives that can be further utilized in organic synthesis. For instance, studies have demonstrated that this compound can be readily converted into isocyanates under mild conditions through treatment with triphenylphosphine. This transformation is particularly valuable for the preparation of urethanes and ureas, which are important intermediates in pharmaceuticals and agrochemicals .

Protecting Group in Organic Synthesis
The compound has been employed as a protecting group for primary amines in peptide synthesis. The dithiasuccinoyl group derived from 1,2,4-dithiazolidine-3,5-dione is stable under various reaction conditions (acidic and basic), making it an effective choice for protecting sensitive functional groups during multi-step syntheses .

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-dithiazolidine-3,5-dione exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and have been explored as potential candidates for developing new antibiotics .

Anticancer Potential
Some studies suggest that derivatives of this compound may possess anticancer activity. The mechanisms typically involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Further research is ongoing to elucidate the specific pathways involved and to optimize these compounds for therapeutic use .

Materials Science

Polymer Chemistry
The reactivity of 1,2,4-dithiazolidine-3,5-dione allows it to be incorporated into polymer matrices. For example, it can be used to modify the properties of polyurethanes through its conversion into isocyanates. This application is crucial in developing materials with enhanced mechanical properties and thermal stability .

Case Studies

Study Application Findings
Breton & Bowron (2023)Synthesis of triurazole precursorsDemonstrated the utility of dithiazolidine derivatives in forming complex molecular structures through dimerization .
Research on N-AlkylationProtecting group for aminesShowed high stability under various reaction conditions; effective in peptide synthesis .
Antimicrobial StudiesPotential antibiotic developmentIdentified activity against several bacterial strains; warrants further investigation for clinical applications .

Mechanism of Action

The mechanism of action of 1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- involves its ability to act as a nucleophile in various chemical reactions. The compound’s sulfur and nitrogen atoms can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This reactivity is driven by the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms .

Comparison with Similar Compounds

The following sections compare 4-[(1S)-1-methylpropyl]-1,2,4-dithiazolidine-3,5-dione with structurally or functionally related compounds, emphasizing differences in structure, synthesis, and applications.

1,2,4-Triazoline-3,5-dione Derivatives (Cookson Reagents)

Examples:

  • PIPTAD (4-[4-(1-piperidinyl)phenyl]-1,2,4-triazoline-3,5-dione)
  • MBOTAD (4-[4-(6-methoxy-2-benzoxazolyl)phenyl]-1,2,4-triazine-3,5-dione)
Parameter 4-[(1S)-1-methylpropyl]-Dts PIPTAD/MBOTAD
Core Structure 1,2,4-Dithiazolidine-3,5-dione (5-membered, 2 S atoms) 1,2,4-Triazoline/Triazine-3,5-dione (6-membered, N-rich)
Substituents Chiral alkyl group [(1S)-1-methylpropyl] Aromatic groups (e.g., benzoxazolyl, piperidinylphenyl)
Synthesis N-alkylation of parent Dts via silylating agents Condensation reactions with aromatic amines
Applications Potential use in peptide protection Derivatization agents for LC-MS (enhances ionization)
Key Advantages Steric control for regioselective reactions High sensitivity in detecting hydroxylated metabolites

Key Differences :

  • Structural : Dts derivatives contain sulfur atoms, while Cookson reagents are nitrogen-rich. The chiral alkyl group in the target compound contrasts with the aromatic substituents in PIPTAD/MBOTAD, which improve π-π interactions in analytical applications.
  • Functional : Cookson reagents are optimized for mass spectrometry, whereas Dts derivatives are primarily used in synthetic chemistry for amine protection .
Triazinone-Based Pesticides

Examples:

  • Metribuzin (4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one)
Parameter 4-[(1S)-1-methylpropyl]-Dts Metribuzin
Core Structure 1,2,4-Dithiazolidine-3,5-dione 1,2,4-Triazin-5(4H)-one
Substituents Chiral alkyl group Amino, tert-butyl, and methylthio groups
Applications Synthetic chemistry Herbicide (inhibits photosynthesis)
Reactivity Reacts with amines to form protected intermediates Undergoes metabolic activation in plants

Key Differences :

  • Applications : Metribuzin is agriculturally relevant, while the Dts derivative is synthetic.
  • Reactivity: Triazinones are electrophilic at specific positions, whereas Dts compounds react via sulfur-mediated pathways .
Other Dithiazolidine-dione Derivatives

Example: Dts-glycine

Parameter 4-[(1S)-1-methylpropyl]-Dts Dts-glycine
Substituents Chiral alkyl group Glycine moiety bound to Dts core
Synthesis N-alkylation of parent Dts Reaction of Dts with glycine
Applications Potential protecting group Amine protection in peptide synthesis

Key Insight: The chiral alkyl group in the target compound may confer improved solubility or stability compared to simpler Dts-amino acid conjugates.

Biological Activity

1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]- (CAS: 501675-37-2) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Overview

The compound features a dithiazolidine core with a propyl substituent that influences its biological properties. The molecular formula is C6H9NO2S2C_6H_9NO_2S_2, indicating the presence of nitrogen and sulfur atoms that are crucial for its reactivity and interaction with biological molecules.

  • Antioxidant Properties : Research has indicated that compounds similar to 1,2,4-dithiazolidine-3,5-dione exhibit antioxidant activity. This is primarily due to the presence of sulfur atoms which can donate electrons and neutralize free radicals .
  • Nucleophilic Reactions : The compound acts as a nitrogen nucleophile in various chemical reactions, including the Mitsunobu reaction. This ability allows it to form N-alkylated products which can have significant biological implications .
  • Sulfurizing Agent : It has been reported that 1,2,4-dithiazolidine-3,5-dione can be used effectively as a sulfurizing reagent in the synthesis of phosphorothioate-containing oligodeoxyribonucleotides. This property is particularly useful in biochemistry for modifying nucleic acids .

Case Study 1: Synthesis and Structural Analysis

A study conducted by Wood et al. (2002) demonstrated the use of 1,2,4-dithiazolidine-3,5-dione as an isocyanate equivalent in synthetic pathways. The researchers explored its application in N-alkylation reactions and characterized the resulting products through spectroscopic methods .

Reaction TypeYield (%)Conditions
N-Alkylation with iodomethane44%DMF, Reflux
N-Alkylation with iodohexane65%DMF, Reflux

Case Study 2: Antioxidant Activity

A comparative study on various dithiazolidine derivatives highlighted their antioxidant capabilities. The findings suggested that compounds with similar structures could effectively scavenge free radicals in vitro .

Case Study 3: Applications in DNA Synthesis

In a report by Huber et al. (1996), the utility of 1,2,4-dithiazolidine-3,5-dione as a sulfurizing agent was explored for automated DNA synthesis. The study confirmed its effectiveness in producing high yields of phosphorothioate oligodeoxyribonucleotides under mild conditions .

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